![molecular formula C19H20N2O6 B13205477 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid is a complex organic compound with a molecular formula of C18H21NO6. This compound is characterized by the presence of a benzyloxycarbonyl group, a nitrophenyl group, and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid typically involves multiple steps. One common method includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a nitrophenyl group through nitration. The final step involves the formation of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the removal and replacement of the benzyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative.
Applications De Recherche Scientifique
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, while the nitrophenyl group can participate in various chemical transformations. The propanoic acid moiety allows the compound to interact with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
- 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid
- Benzyloxycarbonyl-protected amino acids
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H20N2O6 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(4-nitrophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H20N2O6/c1-19(2,17(22)23)16(14-8-10-15(11-9-14)21(25)26)20-18(24)27-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,20,24)(H,22,23) |
Clé InChI |
NQCSPFRADOJQTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


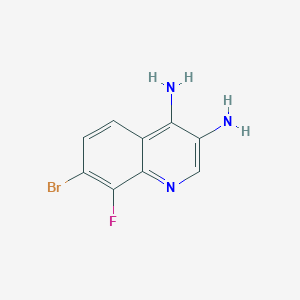
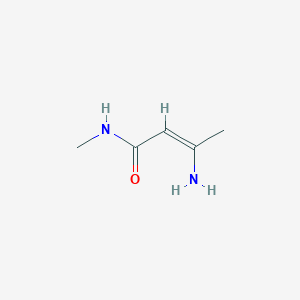
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)
![6-Ethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13205408.png)
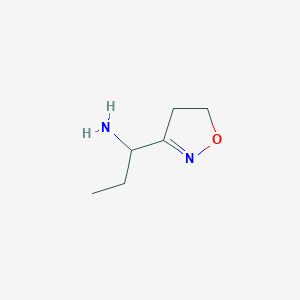

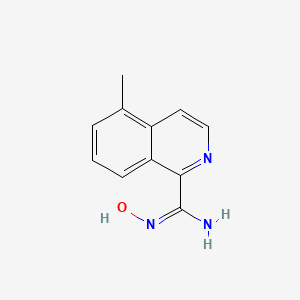
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
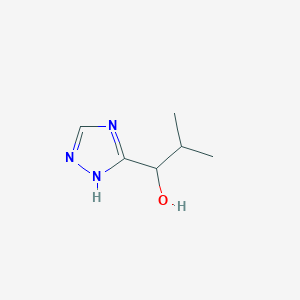
![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
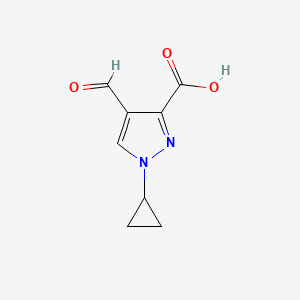

![2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B13205472.png)
